N1-(2-Carboxyethyl) Ibrutinib
CAS No.:
Cat. No.: VC0204308
Molecular Formula: C₂₈H₂₈N₆O₄
Molecular Weight: 512.56
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₈H₂₈N₆O₄ |
|---|---|
| Molecular Weight | 512.56 |
Introduction
Chemical Properties and Structure
Molecular Characteristics
N1-(2-Carboxyethyl) Ibrutinib possesses distinct chemical properties that differentiate it from the parent compound ibrutinib. The compound has the molecular formula C28H28N6O4, indicating a complex structure with multiple functional groups . Its molecular weight is 512.6 g/mol, which is higher than ibrutinib's weight of 440.50 g/mol, reflecting the addition of the carboxyethyl group . The compound was first documented in chemical databases in May 2022, with updates to its entry as recently as February 2025 .
Structural Features
The chemical structure of N1-(2-Carboxyethyl) Ibrutinib maintains the core framework of ibrutinib with specific modifications. Based on its IUPAC name and molecular structure, the compound contains the following key structural elements:
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A pyrazolo[3,4-d]pyrimidin core structure
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A 4-phenoxyphenyl substituent
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An acryloylpiperidin group
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A distinctive 2-carboxyethyl modification
These structural features are reflected in its systematic name: (R)-3-(1-(1-Acryloylpiperidin-3-yl)-4-imino-3-(4-phenoxyphenyl)-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid .
Chemical Identifiers and Nomenclature
The following table summarizes the key chemical identifiers associated with N1-(2-Carboxyethyl) Ibrutinib:
| Parameter | Value |
|---|---|
| PubChem CID | 163202512 |
| Molecular Formula | C28H28N6O4 |
| Molecular Weight | 512.6 g/mol |
| Creation Date | 2022-05-12 |
| Modification Date | 2025-02-22 |
| Category | Impurities |
| Application | Impurity of Ibrutinib |
Table 1: Chemical Identifiers of N1-(2-Carboxyethyl) Ibrutinib
Relation to Ibrutinib
Ibrutinib: The Parent Compound
To understand N1-(2-Carboxyethyl) Ibrutinib, it is essential to recognize its relationship to ibrutinib. Ibrutinib (brand name Imbruvica) is a small molecule drug that functions as a potent, irreversible inhibitor of Bruton's tyrosine kinase (BTK) . The drug works by forming a covalent bond with the cysteine residue C481 in the BTK active site, leading to sustained inhibition of BTK enzymatic activity . This mechanism is crucial for its therapeutic effects in various B-cell malignancies, including mantle cell lymphoma, diffuse large B-cell lymphoma, follicular lymphoma, and chronic lymphocytic leukemia .
Metabolic Relationship
N1-(2-Carboxyethyl) Ibrutinib appears to be related to one of the metabolic pathways of ibrutinib. The metabolism of ibrutinib involves several pathways, including the oxidation to a carboxylic acid form . Specifically, one of the documented metabolic pathways involves "oxidation to a carboxylic acid and epoxidation of the ethylene followed by a hydrolysis to the formation of dihydrodiol (PCI-45227)" . This process, primarily performed by CYP3A5 and CYP3A4 enzymes, and to a lesser extent by CYP2D6, may contribute to the formation of carboxyethyl derivatives of ibrutinib .
Structural Comparison
The structural difference between ibrutinib and N1-(2-Carboxyethyl) Ibrutinib lies in the addition of a carboxyethyl group to the ibrutinib molecule. While ibrutinib has the molecular formula C25H24N6O2 and a molecular weight of 440.50 g/mol, N1-(2-Carboxyethyl) Ibrutinib has the formula C28H28N6O4 and a weight of 512.6 g/mol . This modification potentially alters the compound's pharmacological properties, including its binding affinity to BTK and other kinases.
Related Compounds and Impurities
Related Impurities
The following table presents some documented impurities related to ibrutinib:
| Impurity Name | Category | Relationship to Ibrutinib |
|---|---|---|
| N1-(2-Carboxyethyl) Ibrutinib | Impurity | Carboxyethyl derivative |
| Ibrutinib Amino Piperidine dihydrochloride Impurity | Impurity | Modification of piperidine group |
| Ibrutinib Michael addition adduct | Impurity | Addition product |
| Ibrutinib Diamine Impurity | Impurity | Amine-modified derivative |
| Ibrutinib Di-piperidine impurity | Impurity | Contains additional piperidine group |
| N-Desacryloyl N-3-hydroxypropanoyl Ibrutinib | Impurity | Hydroxypropanoyl-modified derivative |
| Ibrutinib Piperidine impurity | Impurity | Modified piperidine group |
| Ibrutinib Diacrylate Analog Impurity | Impurity | Contains additional acrylate group |
| Ibrutinib Piperidine N-desacryl impurity | Impurity | Modified piperidine, acryloyl removal |
| Rac-Ibrutinib propionaldehyde | Impurity | Aldehyde-containing derivative |
| N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib | Impurity | Modified acryloyl group |
Table 2: Related Ibrutinib Impurities
Applications and Research Significance
Analytical Applications
N1-(2-Carboxyethyl) Ibrutinib serves several important analytical applications in pharmaceutical research and quality control:
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As a reference standard for identifying and quantifying this specific impurity in ibrutinib formulations
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For developing and validating analytical methods for impurity profiling of ibrutinib
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In stability studies to understand degradation pathways of ibrutinib
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For structure-activity relationship studies investigating the impact of structural modifications on BTK inhibition
Metabolic Studies
The study of N1-(2-Carboxyethyl) Ibrutinib may contribute to understanding the metabolic fate of ibrutinib in patients. Ibrutinib undergoes extensive metabolism in the body, primarily mediated by cytochrome P450 enzymes, especially CYP3A4 and CYP3A5 . Characterizing metabolites like N1-(2-Carboxyethyl) Ibrutinib helps in elucidating the complete metabolic profile of ibrutinib, which has implications for drug-drug interactions, dosing strategies, and individual variability in drug response.
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